molecular formula C13H14N2OS B506239 6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one CAS No. 428858-85-9

6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one

Cat. No.: B506239
CAS No.: 428858-85-9
M. Wt: 246.33g/mol
InChI Key: BWCDXFKHHAJBLH-UHFFFAOYSA-N
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Description

6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a phenyl group at position 6, a propan-2-ylsulfanyl group at position 2, and a keto group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are integral components of many pharmaceuticals .

Preparation Methods

The synthesis of 6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 6-phenyl-2-thiouracil with isopropyl bromide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 6-phenyl-2-thiouracil in a suitable solvent such as dimethylformamide (DMF).
  • Add a base such as potassium carbonate to the solution.
  • Introduce isopropyl bromide to the reaction mixture.
  • Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours.
  • After completion, the product is isolated by filtration and purified by recrystallization.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .

Comparison with Similar Compounds

6-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-4-one can be compared with other pyrimidine derivatives such as:

    2-thiouracil: Lacks the phenyl and propan-2-ylsulfanyl groups, making it less hydrophobic and less active in certain biological assays.

    4-hydroxy-2-thiopyrimidine: Contains a hydroxyl group instead of a keto group, which affects its reactivity and biological activity.

    6-phenyl-2-methylsulfanyl-1H-pyrimidin-4-one: Similar structure but with a methylsulfanyl group, leading to different steric and electronic properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-phenyl-2-propan-2-ylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9(2)17-13-14-11(8-12(16)15-13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCDXFKHHAJBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC(=CC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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